3-Bromo-5-(tert-butyl)pyridine is an organic compound with the molecular formula and a molecular weight of 214.10 g/mol. It features a pyridine ring substituted at the 3-position with a bromine atom and at the 5-position with a tert-butyl group. This unique structure imparts distinctive chemical properties, making it an important intermediate in organic synthesis and pharmaceutical applications. The compound is characterized by its white amorphous solid form and has been noted for its reactivity in various chemical transformations .
Several methods exist for synthesizing 3-Bromo-5-(tert-butyl)pyridine:
3-Bromo-5-(tert-butyl)pyridine finds applications in various fields:
Interaction studies involving 3-Bromo-5-(tert-butyl)pyridine primarily focus on its reactivity with various nucleophiles and electrophiles. These studies help elucidate its potential as a precursor in creating complex molecules. Additionally, research into its interactions with biological targets may reveal insights into its pharmacological potential.
Several compounds share structural similarities with 3-Bromo-5-(tert-butyl)pyridine. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
2-Bromo-5-(tert-butyl)pyridine | 1142197-19-0 | 0.90 |
3-Bromo-2-(tert-butyl)pyridine | 1209458-34-3 | 0.95 |
2-(6-Bromopyridin-3-yl)acetonitrile | 144873-99-4 | 0.90 |
N-(tert-butyl)pyridine-3-sulfonamide | Not Available | Not Available |
The uniqueness of 3-Bromo-5-(tert-butyl)pyridine lies in its specific substitution pattern on the pyridine ring, which influences its chemical behavior and biological activity compared to other similar compounds. The tert-butyl group enhances lipophilicity, potentially affecting its interaction with biological membranes and targets.